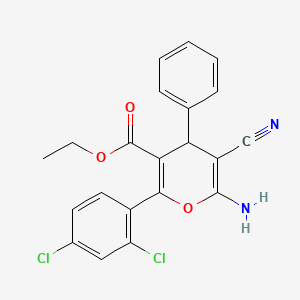![molecular formula C18H17BrN4O4 B4338548 N~1~-(3-BROMOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE](/img/structure/B4338548.png)
N~1~-(3-BROMOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE
Overview
Description
N~1~-(3-BROMOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is an organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-BROMOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves a multi-step process. One common route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 1-(4-nitrophenyl)ethanone with hydrazine hydrate under acidic conditions to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated with 4-oxobutanoyl chloride in the presence of a base such as triethylamine to yield the desired product.
Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine and hydrazine.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-BROMOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis conditions: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4-amino-N-(3-bromophenyl)-4-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}butanamide.
Substitution: N-(3-methoxyphenyl)-4-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}-4-oxobutanamide.
Hydrolysis: 3-bromobenzoic acid and 4-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}butanoic acid.
Scientific Research Applications
N~1~-(3-BROMOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(3-BROMOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro and bromine groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}-4-oxobutanamide
- N-(3-chlorophenyl)-4-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}-4-oxobutanamide
- N-(3-bromophenyl)-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}-4-oxobutanamide
Uniqueness
N~1~-(3-BROMOPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing targeted therapies and advanced materials.
Properties
IUPAC Name |
N-(3-bromophenyl)-N'-[1-(4-nitrophenyl)ethylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4/c1-12(13-5-7-16(8-6-13)23(26)27)21-22-18(25)10-9-17(24)20-15-4-2-3-14(19)11-15/h2-8,11H,9-10H2,1H3,(H,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZSPVHVKRNYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NC1=CC(=CC=C1)Br)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-BROMOPHENYL)-3-CHLORO-2-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4338466.png)
![2-[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)AMINO]-2-OXO-1-PHENYLETHYL ACETATE](/img/structure/B4338473.png)
![ethyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}-1-piperidinecarboxylate](/img/structure/B4338491.png)
![4-BUTOXY-N~1~-[6-IODO-4-OXO-2-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B4338502.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4338508.png)
![4-[(3-methoxyphenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide](/img/structure/B4338516.png)

![N-[6-bromo-2-(2-hydroxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-4-chlorobenzamide](/img/structure/B4338526.png)
![4-(allyloxy)-N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]benzamide](/img/structure/B4338532.png)
![N-(6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B4338535.png)
![N-[2-(2-bromophenyl)-6-iodo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-ethoxybenzamide](/img/structure/B4338545.png)
![5-(2-FURYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4338557.png)
![2-(4-ETHYLBENZOYL)-6-PHENYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4338565.png)

